molecular formula C8H6BrClO B2770507 6-Bromo-5-chloro-2,3-dihydrobenzofuran CAS No. 1345120-17-3

6-Bromo-5-chloro-2,3-dihydrobenzofuran

Cat. No. B2770507
M. Wt: 233.49
InChI Key: YYFBIHVBSBTHGX-UHFFFAOYSA-N
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Description

“5-Bromo-2,3-dihydrobenzofuran” is a compound with the molecular weight of 199.05 . It’s a solid substance at room temperature .


Synthesis Analysis

While specific synthesis methods for “6-Bromo-5-chloro-2,3-dihydrobenzofuran” were not found, there are general methods for synthesizing 2,3-dihydrobenzofurans. For instance, fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2,3-dihydrobenzofuran” is represented by the linear formula C8H7BrO .


Physical And Chemical Properties Analysis

“5-Bromo-2,3-dihydrobenzofuran” is a solid at room temperature .

Scientific Research Applications

Synthesis of Dihydrofuran Derivatives

6-Bromo-5-chloro-2,3-dihydrobenzofuran serves as a precursor in the synthesis of various dihydrofuran carbonitrile derivatives. These compounds are analyzed for their structural compliance with chloro-methyl and bromo-methyl exchange rules, highlighting their potential in drug discovery through in silico molecular docking analysis against standard drugs like fluconazole (Rajni Swamy et al., 2020).

Development of Antimicrobial Agents

Research has been conducted on the synthesis of novel 2-substituted-3-methylbenzofuran derivatives from 6-Bromo-5-chloro-2,3-dihydrobenzofuran, demonstrating significant antimicrobial activity against a range of fungal and bacterial species. This highlights the potential application of these compounds in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

Advancements in Organic Synthesis

The compound is instrumental in organic synthesis processes, offering a pathway to synthesize complex organic molecules. For instance, its involvement in the synthesis of naturally occurring epi-Conocarpan through key intermediates showcases its role in creating biologically active compounds (Shi-Long Zheng et al., 2003).

Exploration of Chemical Properties

Research exploring the oxidative thermal degradation of chloro and bromo phenol mixtures, including derivatives of 6-Bromo-5-chloro-2,3-dihydrobenzofuran, contributes to understanding the formation of bromochlorodibenzo-p-dioxins and furans. Such studies are crucial for assessing environmental impacts and safety concerns associated with these chemical processes (Catherine S Evans & B. Dellinger, 2005, 2006).

Contribution to Material Science

The compound's application extends to material science, particularly in the synthesis of 3-substituted 2,3-dihydrobenzofurans. This is achieved through ortho-quinone methide intermediates generated in situ, indicating its versatility in creating materials with potential electronic and photonic properties (Abdul kadar Shaikh & G. Varvounis, 2014).

Halogen Bonding in Coordination Chemistry

In coordination and supramolecular chemistry, 6-Bromo-5-chloro-2,3-dihydrobenzofuran-related compounds are utilized to explore uranyl assembly in the solid state, demonstrating the role of halogen and hydrogen bonding interactions in the assembly processes. This is vital for developing new materials with specific chemical and physical properties (Korey P. Carter & C. Cahill, 2015).

Safety And Hazards

The safety information for “5-Bromo-2,3-dihydrobenzofuran” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “6-Bromo-5-chloro-2,3-dihydrobenzofuran” were not found, benzofuran derivatives have been identified as promising structures for the development of new therapeutic agents . They have been used in the search for efficient antimicrobial candidates .

properties

IUPAC Name

6-bromo-5-chloro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFBIHVBSBTHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloro-2,3-dihydrobenzofuran

CAS RN

1345120-17-3
Record name 6-bromo-5-chloro-2,3-dihydro-1-benzofuran
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